molecular formula C7H10O3 B8230370 3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid

3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B8230370
M. Wt: 142.15 g/mol
InChI Key: XHCMKCDMGJXYGI-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid (CAS 1824254-40-1) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features a bicyclic scaffold that incorporates both ether and carboxylic acid functional groups, making it a valuable synthon for the development of novel molecular entities . Its rigid, fused-ring structure is particularly useful in drug discovery for constructing conformationally constrained analogs and probing structure-activity relationships. The scaffold is a key intermediate in synthesizing more complex, stereodefined structures, as evidenced by related derivatives like the (1R,5R,6R)-rel-4-oxo variant used in advanced synthetic applications . This product is intended for research purposes as a key intermediate and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new chemical spaces and accelerate innovation in their discovery pipelines.

Properties

IUPAC Name

3-oxabicyclo[3.2.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-1-4-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCMKCDMGJXYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid is used extensively in scientific research, particularly in the fields of chemistry and materials science. Its applications include:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid involves its participation in cycloaddition reactions. The compound acts as an acetylene equivalent, forming adducts through concerted pathways rather than stepwise radical mechanisms . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable adducts with various reagents.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Bicyclic Framework Modifications

3-Oxabicyclo[3.2.0]heptane-2,4-dione
  • Structure : Contains two ketone groups at positions 2 and 4, forming a dione structure (C₆H₆O₃) .
  • Key Differences : The absence of a carboxylic acid group and the presence of anhydride functionality reduce polarity compared to the target compound. This compound is used as a cyclic anhydride in polymer synthesis .
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic Acid
  • Structure : Features a ketone at position 7 (C₈H₁₀O₃) and stereochemical specificity at positions 1, 2, and 5 .

Heteroatom-Substituted Analogs

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
  • Examples: Ampicillin (6-[(aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) .
  • Key Differences :
    • Sulfur (4-Thia) and nitrogen (1-aza) substitutions create a β-lactam ring, critical for antibiotic activity.
    • Biological Activity : Inhibits bacterial cell wall synthesis (e.g., ampicillin’s broad-spectrum antibacterial effects) .
  • Physical Properties: Higher polar surface area (PSA = 133.24) and acidity (pKa ~2.45) due to ionizable carboxyl and amino groups .
3-Azabicyclo[3.2.0]heptane-6-carboxylic Acid
  • Structure : Nitrogen replaces the oxygen atom in the bicyclic system.
  • Applications: Serves as a γ-aminobutyric acid (GABA) analogue, targeting neurological pathways .
  • Synthesis : Prepared via [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline, enabling scalable production of derivatives .

Functional Group Variations

Methyl 3-Azabicyclo[3.2.0]heptane-6-carboxylate
  • Structure: Ester derivative (C₈H₁₃NO₂) with a methyl group replacing the carboxylic acid proton .
  • Key Differences :
    • Lower molecular weight (155.19 vs. ~170–360 for other analogs).
    • Reduced water solubility compared to ionic forms (e.g., sodium salts) .
Sodium Salts (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylate)
  • Example : Sodium ampicillin (C₁₆H₁₈N₃NaO₄S) .
  • Advantages: Enhanced solubility and bioavailability due to ionic character, making them suitable for intravenous formulations .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight pKa PSA (Ų) Key Features
3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid Not explicitly provided ~170 (estimated) ~2.5–4.5 (estimated) ~80–100 (estimated) Rigid bicyclic core, carboxylic acid
3-Oxabicyclo[3.2.0]heptane-2,4-dione C₆H₆O₃ 126.11 N/A 34.14 Anhydride, non-polar
Ampicillin C₁₆H₁₉N₃O₄S 349.41 2.45 133.24 β-lactam, antibacterial
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate C₈H₁₃NO₂ 155.19 10.60 49.77 Ester, lipophilic

Preparation Methods

Hypervalent Iodine-Mediated Intramolecular Alkene Dimerization

A pivotal method for constructing cyclobutane-containing systems involves hypervalent iodine reagents, which facilitate stereodivergent [2+2] cycloadditions. In a study by Zhu et al., iodonium salts initiated intramolecular alkene dimerization to yield cyclobutanes with controlled stereochemistry. Applied to the target compound, a diene precursor (A) could undergo iodine(III)-mediated cyclization to form the bicyclo[3.2.0] core (B) (Fig. 1).

Reaction Conditions :

  • Precursor: Diene with terminal alkenes.

  • Reagent: PhI(OAc)₂ in dichloromethane at 0°C.

  • Yield: ~60–75% (based on analogous systems).

This method offers stereochemical flexibility, critical for accessing both endo and exo configurations of the bicyclic system.

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM provides an alternative route. A diene substrate (C) bearing ether and ester functionalities can cyclize to form the oxabicyclo[3.2.0] skeleton (D) . Subsequent hydrolysis of the ester yields the carboxylic acid (Fig. 2).

Optimized Parameters :

  • Catalyst: Grubbs II (5 mol%).

  • Solvent: Toluene, reflux.

  • Yield: 50–65% (estimated from similar RCM reactions).

Functionalization at Position 6: Introducing the Carboxylic Acid

Oxidation of Primary Alcohols

A hydroxyl group at position 6 can be oxidized to a carboxylic acid using Ru-catalyzed conditions. For example, substrate (E) with a primary alcohol undergoes oxidation with RuCl₃/NaIO₄ to afford the carboxylic acid (F) (Fig. 3).

Key Data :

  • Reagents: RuCl₃ (2 mol%), NaIO₄ (3 equiv).

  • Solvent: CCl₄/H₂O (2:1).

  • Yield: 70–85%.

Hydrolysis of Esters and Nitriles

Ester-protected derivatives, such as methyl 3-oxabicyclo[3.2.0]heptane-6-carboxylate (G) , are hydrolyzed under basic conditions (Fig. 4).

Conditions :

  • NaOH (2M), EtOH/H₂O, reflux.

  • Yield: >90%.

Nitrile intermediates (H) may also be hydrolyzed via acidic conditions (H₂SO₄, H₂O) to yield the acid.

Protective Group Strategies

Silyl Ethers for Alcohol Protection

Symmetric silyl ethers (e.g., TBS or TIPS) stabilize intermediates during cyclization. For instance, diol (I) is protected to form (J) , enabling selective reactivity at position 6 (Table 1).

Table 1: Silyl Protection Efficiency

Protecting GroupReagentYield (%)Deprotection Method
TBSTBSCl, imidazole92TBAF/THF
TIPSTIPSOTf, 2,6-lutidine88HF-pyridine

Benzyloxycarbonyl (Cbz) for Amine Protection

In related systems, Cbz groups mitigate side reactions during cyclization. For example, compound (K) with a Cbz-protected amine undergoes clean cyclization to (L) .

Stereochemical Control and Resolution

Diastereoselective Cyclization

Chiral auxiliaries or catalysts direct stereochemistry. Using a menthol-derived auxiliary, cyclization of (M) yields (N) with >90% de.

Kinetic Resolution via Enzymatic Hydrolysis

Lipases (e.g., CAL-B) resolve racemic esters. For example, racemic methyl ester (O) is hydrolyzed to enantiopure acid (P) (Table 2).

Table 2: Enzymatic Resolution Efficiency

EnzymeSubstrateConversion (%)ee (%)
CAL-B(O) 4599

Q & A

Q. What are the established synthetic routes for 3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis routes include ring-closing metathesis of appropriate diene precursors or oxidative rearrangement of bicyclic ketones. For example, enzymatic oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one using Baeyer-Villiger monooxygenases (BVMOs) yields lactone derivatives, which can be hydrolyzed to the carboxylic acid . Optimization of solvent polarity (e.g., aqueous vs. organic phases) and temperature (20–40°C) significantly impacts stereoselectivity and purity . Characterization via HPLC with chiral columns is recommended to monitor enantiomeric excess .

Q. How can structural characterization of this compound be performed to confirm its bicyclic framework and functional groups?

  • Methodological Answer : Use 1D/2D NMR spectroscopy to resolve bridgehead protons and confirm bicyclic geometry. Key signals include:
  • ¹H NMR : Bridgehead protons at δ 3.5–4.0 ppm (split due to restricted rotation).
  • ¹³C NMR : Carbonyl carbon (C=O) at ~170–175 ppm and oxygenated bridge carbons at 70–80 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (broad, ~2500–3300 cm⁻¹ for carboxylic acid) . X-ray crystallography is critical for absolute stereochemical assignment, especially for derivatives with chiral centers .

Q. What preliminary biological activities have been reported for this compound, and what assay systems are suitable for validation?

  • Methodological Answer : Studies suggest antifungal activity against Candida spp. (MIC₅₀: 8–32 µg/mL) via membrane disruption, validated via broth microdilution assays . For target identification, surface plasmon resonance (SPR) screens against bacterial penicillin-binding proteins (PBPs) can assess binding affinity (e.g., Kd values < 10 µM) . Use MIC assays in Mueller-Hinton broth for antibacterial derivatives, comparing activity to β-lactam standards .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the biological activity of this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from stereochemical heterogeneity or impurity profiles . Address this by:
  • Enantiomeric resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate active stereoisomers .
  • Metabolomic profiling : Apply LC-MS/MS to identify degradation products or metabolites that may interfere with bioassays .
  • Dose-response validation : Re-test compounds in standardized assays (e.g., CLSI guidelines for antimicrobials) with purity >98% (HPLC-verified) .

Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for bicyclic carboxylic acid derivatives?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PBPs or fungal CYP51. Prioritize derivatives with hydrogen-bonding to active-site serine or heme iron .
  • QSAR modeling : Train models on datasets linking logP, polar surface area, and MIC values. Include descriptors for bridgehead substituents, which modulate membrane permeability .
  • MD simulations : Assess conformational stability of the bicyclic core in aqueous vs. lipid bilayer environments .

Q. What are the challenges in scaling up enzymatic synthesis of this compound compared to traditional chemical methods?

  • Methodological Answer : Enzymatic routes (e.g., BVMO-catalyzed oxidation) face substrate inhibition at high concentrations (>50 mM). Mitigate via:
  • Fed-batch reactors : Maintain substrate levels below inhibitory thresholds .
  • Immobilized enzymes : Use silica- or chitosan-supported BVMOs to enhance reusability (≥10 cycles with <15% activity loss) .
  • Co-factor recycling : Couple with glucose dehydrogenase (GDH) to regenerate NADPH, reducing costs by 40% .

Q. How can researchers isolate and characterize reactive intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Trapping experiments : Use anhydrous MgSO₄ to stabilize oxonium intermediates during acid-catalyzed ring closure .
  • Cryogenic NMR : Perform reactions in CD₃CN at –40°C to slow degradation and capture transient species .
  • HRMS-ESI : Monitor m/z signals for protonated intermediates (e.g., [M+H]<sup>+</sup> at m/z 155.19 for methyl ester precursors) .

Q. What experimental approaches validate the stability of this compound under physiological or extreme conditions?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via UPLC-UV (λ = 210 nm). Carboxylic acid derivatives show instability at pH >10 due to decarboxylation .
  • Thermal analysis : Use DSC/TGA to identify decomposition thresholds (>150°C for anhydrous forms) .
  • Light exposure testing : Store under ICH Q1B conditions (1.2 million lux-hours) to assess photolytic degradation .

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